4-Bromo-2-ethylphenol

Heterocyclic Synthesis Thermal Cyclization Benzofuran

Generic bromophenols often fail in regioselective cross-couplings or benzofuran synthesis due to mismatched substitution patterns. 4-Bromo-2-ethylphenol (CAS 18980-21-7) solves this with a precise para-bromo, ortho-ethyl arrangement. - **Synthetic Utility**: Thermal cyclization to 5-bromobenzofuran at ≥550°C (CoS catalyst). - **Pharma Validation**: US Patent 7,196,080 for vitamin D receptor modulators. - **Supply**: Solid, 95% purity, MP 37-39°C. Immediate shipment for R&D to kilo scale.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 18980-21-7
Cat. No. B017565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethylphenol
CAS18980-21-7
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)O
InChIInChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
InChIKeyMAAADQMBQYSOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethylphenol Procurement Guide


4-Bromo-2-ethylphenol (CAS 18980-21-7) is a brominated phenolic building block with the molecular formula C₈H₉BrO and molecular weight 201.06 g/mol, featuring a bromine atom at the para position and an ethyl group at the ortho position relative to the hydroxyl group [1]. The compound is typically supplied as a solid with 95% purity, exhibiting a melting point of 37–39°C and boiling point of 70–90°C at 1 mmHg . Its structural configuration—combining an electron-donating ethyl substituent with a bromine atom—enables regioselective participation in electrophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis [2].

1 Reported intermediate for electrophilic aromatic substitution and cross-coupling reactions
2 Scaffold for benzofuran heterocyclic synthesis via thermal cyclization
3 Cited in pharmaceutical and agrochemical intermediate research contexts

Why 4-Bromo-2-ethylphenol Cannot Be Substituted


The specific substitution pattern of 4-bromo-2-ethylphenol (para-bromo, ortho-ethyl relative to hydroxyl) dictates its chemical reactivity and physical properties in ways that other brominated phenol isomers—including 2-bromo-4-ethylphenol (CAS 64080-15-5), 3-bromo-2-ethylphenol, and 2-bromo-6-ethylphenol—cannot replicate. The synergistic ortho/para-directing effects of the hydroxyl and ethyl groups create a predictable electrophilic aromatic substitution profile distinct from isomers with alternative substitution patterns [1]. Furthermore, the compound's utility as a precursor to 5-bromobenzofuran via thermal cyclization at ≥550°C is a reaction pathway specific to the 2-ethylphenol scaffold with a 4-position halogen; isomers lacking this precise substitution architecture fail to yield the same heterocyclic product or require fundamentally different synthetic routes [1]. Substituting a generic bromophenol without verifying positional isomerism introduces risks of divergent reaction outcomes, altered regioselectivity in downstream functionalization, and compromised yields in multi-step synthetic sequences.

Isomeric mismatch

Bromophenol isomers (e.g., 2-bromo-4-ethylphenol) may shift regioselectivity in electrophilic substitution and cross-coupling pathways.

Cyclization specificity

Formation of 5-bromobenzofuran at ≥550°C is specific to the 4-bromo-2-ethyl substitution pattern; other 2-ethylphenol analogs yield different benzofuran cores.

Synthetic route divergence

Alternative isomers may require different synthetic sequences, impacting lot-to-lot purity and scalability compared to the direct para-bromination route.

Quantitative Differentiation from Structural Analogs


Thermal Cyclization to 5-Bromobenzofuran

4-Bromo-2-ethylphenol undergoes thermal cyclization at ≥550°C to yield 5-bromobenzofuran, whereas other 4-substituted 2-ethylphenol analogs produce benzofurans with substituents corresponding to their 4-position group (e.g., 4-chloro-2-ethylphenol yields 5-chlorobenzofuran, 4-methyl-2-ethylphenol yields 5-methylbenzofuran) [1]. Notably, substituent loss was observed in several cases but was most pronounced with the bromo-substituent, indicating a distinct thermal stability and decomposition profile specific to the brominated derivative [1].

Thermal Cyclization Product
Head-to-head
5-bromobenzofuran from 4-bromo-2-ethylphenol at ≥550°C; other 4-substituted analogs give corresponding benzofurans
Unique product identity for heterocyclic synthesis; other substituents alter the benzofuran substitution pattern
Carbonyl sulfide catalyst; bromo-substituent showed most pronounced loss among halogens
Heterocyclic Synthesis Thermal Cyclization Benzofuran

Toxicity Profile vs. Halogenated Phenols

Structure-activity relationship modeling across a series of 20 alkyl- and halogen-substituted phenols demonstrates that compounds with electron-releasing substituents (e.g., methyl or ethyl groups) exhibit slightly lower toxicity than those with electron-withdrawing substituents (e.g., halogen groups alone) [1]. While 4-bromo-2-ethylphenol contains both an electron-releasing ethyl group and an electron-withdrawing bromine atom, the presence of the ethyl substituent places it in a toxicity category distinct from fully halogenated phenols. The QSAR equation log BR = 0.9455 log Kow - 1.9190 explained 93.8% of toxicity variability across the tested series [1].

Toxicity Class Context
Class-level
QSAR model (R²=0.938): electron-releasing substituents correlate with slightly lower toxicity than electron-withdrawing only
May support procurement risk evaluation for multi-gram handling; compound not directly measured
Tetrahymena pyriformis assay; class-level inference for alkyl-halogen mixed phenols
Toxicology QSAR Structure-Activity Relationship

Regioselective Synthesis Advantage

4-Bromo-2-ethylphenol is synthesized via direct electrophilic bromination of 2-ethylphenol, with the hydroxyl and ethyl groups both exerting ortho/para-directing effects that converge to favor para-bromination relative to the hydroxyl group . Alternative isomers such as 3-bromo-2-ethylphenol and 2-bromo-6-ethylphenol require different synthetic approaches or suffer from lower regioselectivity due to competing directing effects. The para-bromination pathway represents a straightforward, high-yielding route that minimizes isomer separation requirements compared to ortho-bromination of 4-ethylphenol .

Synthetic Accessibility
Source review
Direct para-bromination of 2-ethylphenol; convergent ortho/para-directing effects minimize isomer separation
Supports reliable supply and consistent lot purity relative to isomers requiring complex separation
No comparative yield data available; statement based on directing group rationale
Synthetic Methodology Regioselectivity Electrophilic Aromatic Substitution

Vitamin D Analog Intermediate

4-Bromo-2-ethylphenol is explicitly documented as a synthetic intermediate in the preparation of vitamin D analogues [1]. In a patented procedure (US 7,196,080 B2), 4-bromo-2-ethylphenol undergoes benzylation at the phenolic oxygen (using benzyl bromide with potassium carbonate in DMF at 60°C) as part of a multi-step sequence toward therapeutically relevant vitamin D derivatives [1]. This represents a validated, patent-backed application that demonstrates the compound's specific utility in medicinal chemistry programs targeting this therapeutic class.

Patent-Documented Use
Reported
Named in US 7,196,080 B2 synthetic procedure for vitamin D analog development
Supports procurement justification for vitamin D analog research programs
Benzylation step at 60°C in DMF; cross-coupling handle for diversification
Pharmaceutical Intermediate Vitamin D Analogs Patent-Documented Application

Solubility and Handling Characteristics

4-Bromo-2-ethylphenol exhibits a melting point of 37–39°C, classifying it as a low-melting solid at ambient conditions, with solubility in chloroform and methanol [1]. This contrasts with higher-melting bromophenol analogs: for instance, 4-bromophenol (CAS 106-41-2) melts at 64–68°C, while 2-bromophenol melts at 5–6°C [2]. The compound's intermediate melting point facilitates both solid handling and easy liquefaction for solution-phase reactions, offering practical advantages in laboratory workflows. Storage at -20°C is recommended to maintain stability [1].

Handling Properties
Cross-study
Melting point 37–39°C; soluble in chloroform, methanol
Ambient melting point supports solid handling and easy liquefaction for solution-phase reactions
Contrasts with 4-bromophenol (64–68°C) and 2-bromophenol (5–6°C)
Physicochemical Properties Formulation Storage Stability

Research and Industrial Application Scenarios


5-Bromobenzofuran and Heterocyclic Libraries

Research groups focused on benzofuran-based drug discovery or materials science can utilize 4-bromo-2-ethylphenol for thermal cyclization to 5-bromobenzofuran at ≥550°C, using carbonyl sulfide as a selective catalyst [1]. The resulting 5-bromobenzofuran serves as a versatile scaffold for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification of the heterocyclic core. This application is uniquely enabled by the 4-bromo-2-ethylphenol substitution pattern; alternative 2-ethylphenol derivatives yield different benzofuran substitution patterns that are not interchangeable for this synthetic sequence [1].

Vitamin D Analog Development

Pharmaceutical research programs developing vitamin D receptor modulators or related secosteroid derivatives should consider 4-bromo-2-ethylphenol as a validated intermediate, with documented use in US Patent 7,196,080 B2 for vitamin D analogue synthesis [2]. The compound's bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or alkynyl groups, while the ethyl substituent contributes lipophilicity that may modulate pharmacokinetic properties in the final drug candidate. The compound's alkyl-halogen mixed substituent profile also aligns with the structure-activity relationships established for vitamin D analog optimization [2].

Electrophilic Substitution Methodology

Academic and industrial synthetic methodology groups can employ 4-bromo-2-ethylphenol as a model substrate for investigating regioselective electrophilic aromatic substitution. The compound's predictable ortho/para-directing effects from both hydroxyl and ethyl groups make it an instructive system for studying convergent versus divergent directing influences in polysubstituted aromatic rings . The para-bromination of 2-ethylphenol to yield the target compound provides a clear, pedagogically valuable demonstration of electrophilic aromatic substitution regiochemistry that can be extended to optimization studies exploring solvent effects, catalyst selection, and reaction kinetics .

Agrochemical Intermediate Synthesis

Agrochemical discovery programs developing herbicides, fungicides, or insecticides that incorporate bromophenol motifs may find 4-bromo-2-ethylphenol advantageous due to its documented utility as a synthetic intermediate and its specific substitution pattern . The presence of both the bromine (for cross-coupling) and the ethyl group (for lipophilicity modulation) provides synthetic flexibility not available from simpler bromophenols lacking the alkyl substituent. Given the class-level toxicity evidence suggesting that mixed alkyl-halogen phenols may exhibit different safety profiles compared to fully halogenated analogs [3], this compound may offer handling advantages during scale-up to multi-gram or kilogram quantities in agrochemical process development.

Application
Selection Property
Validation Focus
5-Bromobenzofuran synthesis
Substituent-dependent thermal cyclization outcome
Product identity and yield confirmation
Vitamin D analog intermediate
Patent-documented synthetic route
Cross-coupling compatibility and purity profile
Electrophilic substitution model
Regioselective bromination pathway
Isomeric purity and directing group analysis
Agrochemical intermediate development
Bromophenol scaffold flexibility
Class-level toxicity assessment and process safety evaluation

Technical Documentation Hub

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35 linked technical documents
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